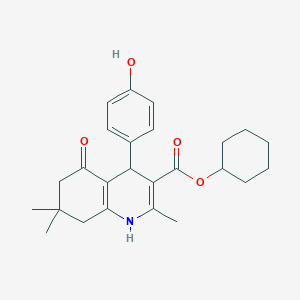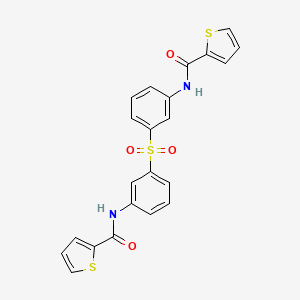![molecular formula C18H19N5O2 B5142333 N-ethyl-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5142333.png)
N-ethyl-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide is a compound that has been extensively studied for its potential use in scientific research. This compound is commonly referred to as "Compound X" in the scientific literature. Compound X is a synthetic compound that was first synthesized in the early 2000s. Since then, it has been studied extensively for its potential use in various scientific research applications.
作用機序
The mechanism of action of Compound X is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Studies have also shown that Compound X may have anti-inflammatory and analgesic properties, which could make it useful in the treatment of other diseases and conditions.
Biochemical and Physiological Effects:
Studies have shown that Compound X has a number of biochemical and physiological effects. These effects include the inhibition of cancer cell growth, anti-inflammatory and analgesic properties, and the ability to inhibit the activity of certain enzymes. However, further research is needed to fully understand the biochemical and physiological effects of Compound X.
実験室実験の利点と制限
One of the main advantages of using Compound X in lab experiments is its potential to inhibit the growth of cancer cells. This makes it a promising compound for cancer research. However, there are also limitations to using Compound X in lab experiments. The synthesis process for Compound X is complex and time-consuming, which can make it difficult to produce large quantities of the compound. Additionally, the mechanism of action of Compound X is not fully understood, which can make it difficult to design experiments that effectively test its potential uses.
将来の方向性
There are a number of future directions for research on Compound X. One area of research that shows promise is the use of Compound X in combination with other drugs for the treatment of cancer. Studies have shown that Compound X may be effective when used in combination with other drugs, and further research is needed to fully explore this potential. Additionally, there is a need for further research on the biochemical and physiological effects of Compound X, as well as the development of more efficient synthesis methods for the compound. Overall, the potential uses of Compound X in scientific research are vast, and further research is needed to fully explore its potential.
合成法
Compound X is synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis process for Compound X is complex and requires specialized knowledge and equipment. The exact details of the synthesis process are beyond the scope of this paper, but it is important to note that the synthesis of Compound X is a difficult and time-consuming process.
科学的研究の応用
Compound X has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research for Compound X is in the field of cancer research. Studies have shown that Compound X has the potential to inhibit the growth of cancer cells and may be effective in the treatment of certain types of cancer.
特性
IUPAC Name |
N-ethyl-2-[3-[3-(3-methoxypyrazin-2-yl)phenyl]pyrazol-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-3-19-16(24)12-23-10-7-15(22-23)13-5-4-6-14(11-13)17-18(25-2)21-9-8-20-17/h4-11H,3,12H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHPWACTWVTZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=CC(=N1)C2=CC(=CC=C2)C3=NC=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-{3-[3-(3-methoxy-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,6-dichloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5142254.png)
![5,8-dimethoxy-4-methyl-2-[4-(2-pyridinyl)-1-piperazinyl]quinoline](/img/structure/B5142270.png)

![2,2-diallyl-1-{[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5142292.png)

![N-(4,6-dimethyl-2-pyrimidinyl)-N'-methyl-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazine-2,4-diamine](/img/structure/B5142309.png)
![2,2-dimethyl-5-(3-nitrophenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5142311.png)

![3-(2-phenylethyl)-5-[4-(2-propyn-1-yloxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142319.png)
![8-[4-(3-methylphenoxy)butoxy]quinoline](/img/structure/B5142324.png)
![N-(3,5-dichlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5142331.png)
![methyl 2-{[3-(3,4-dimethoxybenzoyl)-1-piperidinyl]carbonyl}benzoate](/img/structure/B5142341.png)
![4-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5142342.png)